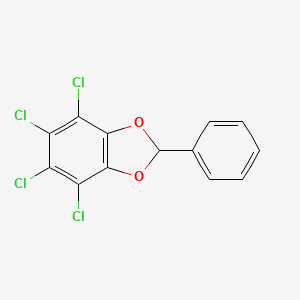
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with four chlorine atoms and a phenyl group. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- can be achieved through the oxidation of alkyl-substituted benzenes using o-chloranil. The reaction involves the benzylic oxidation of the alkyl-substituted benzene, followed by acetal formation. This process typically requires elevated temperatures, such as refluxing in toluene . The yields of this reaction are generally low, indicating the need for optimization in industrial production methods .
Chemical Reactions Analysis
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- undergoes various chemical reactions, including:
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Acetal Formation: The compound can form acetals through reactions with aldehydes or ketones under acidic conditions.
Common reagents used in these reactions include o-chloranil for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, given its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- involves its ability to undergo oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed. For example, in biological systems, its derivatives may interact with cellular targets, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole: The parent compound, which lacks the chlorine and phenyl substitutions, making it less reactive in certain chemical reactions.
5-Chloro-1,3-benzodioxole: A similar compound with a single chlorine substitution, which exhibits different reactivity and applications.
1,3-Benzodioxole, 5-(1-propenyl)-: Another derivative with a propenyl group, used in different synthetic and biological applications.
Properties
CAS No. |
91821-49-7 |
|---|---|
Molecular Formula |
C13H6Cl4O2 |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H6Cl4O2/c14-7-8(15)10(17)12-11(9(7)16)18-13(19-12)6-4-2-1-3-5-6/h1-5,13H |
InChI Key |
LQGXPKKLQYWOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















